molecular formula C14H17NO B14807941 5-Tert-butyl-2-cyclopropoxybenzonitrile

5-Tert-butyl-2-cyclopropoxybenzonitrile

Cat. No.: B14807941
M. Wt: 215.29 g/mol
InChI Key: DIRLBXFGMYIWDC-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-cyclopropoxybenzonitrile is an organic compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a benzonitrile moiety. It is used in various chemical applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-cyclopropoxybenzonitrile typically involves the reaction of 5-tert-butyl-2-hydroxybenzonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-cyclopropoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are often used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-tert-butyl-2-cyclopropoxybenzoic acid.

    Reduction: Formation of 5-tert-butyl-2-cyclopropoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Tert-butyl-2-cyclopropoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-cyclopropoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can act as a hydrogen bond acceptor, while the cyclopropoxy group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The tert-butyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Similar Compounds

    5-Tert-butyl-2-hydroxybenzonitrile: Similar structure but with a hydroxyl group instead of a cyclopropoxy group.

    5-Tert-butyl-2-methoxybenzonitrile: Contains a methoxy group instead of a cyclopropoxy group.

    2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: A more complex structure with benzoxazole rings.

Uniqueness

5-Tert-butyl-2-cyclopropoxybenzonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

5-tert-butyl-2-cyclopropyloxybenzonitrile

InChI

InChI=1S/C14H17NO/c1-14(2,3)11-4-7-13(10(8-11)9-15)16-12-5-6-12/h4,7-8,12H,5-6H2,1-3H3

InChI Key

DIRLBXFGMYIWDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CC2)C#N

Origin of Product

United States

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